molecular formula C9H16O2 B3051158 6E-nonenoic acid CAS No. 31502-23-5

6E-nonenoic acid

Cat. No. B3051158
CAS RN: 31502-23-5
M. Wt: 156.22 g/mol
InChI Key: ZPSOISAMGWYNQX-ONEGZZNKSA-N
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Description

6E-nonenoic acid , also known as 8-Methyl-6-nonenoic acid , is an organic compound with the chemical formula C10H18O2 . It falls under the class of medium-chain fatty acids and is naturally occurring. The compound’s structure includes a nonenyl group (hence the name) and a carboxylic acid functional group . It is commonly referred to as Pelargonic Acid .

Scientific Research Applications

Applications in STEM Learning

Research demonstrates that STEM (Science, Technology, Engineering, and Mathematics) learning using the 6E Learning by Design TM Model, which includes 6E-nonenoic acid as a part of the curriculum, can significantly improve students' scientific literacy. This is particularly evident in the context of understanding temperature and its changes, as observed in a study conducted in junior high schools (Khaeroningtyas, Permanasari, & Hamidah, 2016).

Involvement in Biochemical Processes

This compound plays a role in complex biochemical processes. For instance, its derivative, trans-4-hydroxy-2-nonenal (HNE), is involved in lipid peroxidation. HNE is a cytotoxic product formed from the peroxidation of n-6 polyunsaturated fatty acids, and its metabolism leads to the formation of various urinary metabolites including hydroxylated compounds (Guéraud et al., 1999).

Chemical Synthesis and Pharmacology

Synthesis of novel leukotriene antagonists and agonists, which are derivatives of this compound, have shown significant pharmacological properties. These compounds, such as (5S,6R,7Z)-5-hydroxy-6-mercapto-9-phenyl-7-nonenoic acid and its variants, exhibit competitive antagonist activity in biological systems like guinea pig trachea and ileum (Bernstein et al., 1988).

Implications in Environmental Chemistry

This compound and its analogs play a crucial role in environmental chemistry. For example, studies have shown the synthesis and characterization of divinyl ether fatty acids, like colnelenic acid, which are enzymatically formed from linolenic acid and have significant implications in understanding biochemical processes in plants (Galliard, Phillips, & Frost, 1973).

Educational Implications

This compound is also used in educational research, particularly in addressing misconceptions in science education. The Learning Cycle-6E and cognitive conflict strategies, which include the study of acids like this compound, have been effective in remedying misconceptions and enhancing students' scientific understanding (Jeharut, Subandi, & Habiddin, 2020).

properties

IUPAC Name

(E)-non-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOISAMGWYNQX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31502-23-5
Record name 6-Nonenoic acid (E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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